molecular formula C15H13FN2O B7539378 1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B7539378
M. Wt: 256.27 g/mol
InChI Key: DDUXHSKYHKASIU-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as FDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its pharmacological effects by inhibiting the influx of calcium ions into cells, which is essential for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By blocking calcium channels, 1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reduces the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of leukocyte migration, and the reduction of oxidative stress. Additionally, 1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been found to have a positive effect on the cardiovascular system, reducing blood pressure and improving vascular function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its high potency and selectivity for calcium channels, making it an ideal candidate for studying the role of calcium signaling in various cellular processes. However, its limited solubility in water and low bioavailability may pose challenges for its use in in vivo experiments.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, including its role in the treatment of neurodegenerative diseases and cancer. Additionally, the development of more efficient synthesis methods and the improvement of its bioavailability may enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of 3-fluorobenzylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under specific reaction conditions. The reaction yields 1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a white crystalline solid with a high degree of purity.

Scientific Research Applications

1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications, including its role as a calcium channel blocker and anti-inflammatory agent. It has been shown to exhibit potent activity against various inflammatory diseases, including rheumatoid arthritis, asthma, and multiple sclerosis. Additionally, 1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-6-11(2)18(15(19)14(10)8-17)9-12-4-3-5-13(16)7-12/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUXHSKYHKASIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC(=CC=C2)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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